(R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol is an organic compound that features a furan ring, a trifluoromethyl group, and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Formation of the Butenol Side Chain: The butenol side chain can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group in (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the double bond using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or NaBH4 (Sodium borohydride).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated or nitrated furans.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Compounds with furan and trifluoromethyl groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals.
Industry
Material Science: The unique properties of the trifluoromethyl group can be exploited in the development of new materials with specific characteristics, such as increased stability or hydrophobicity.
Wirkmechanismus
The mechanism of action of (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various biochemical pathways. The furan ring and trifluoromethyl group could play crucial roles in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,E)-4-(Furan-2-yl)-2-methylbut-3-en-1-ol: Similar structure but without the trifluoromethyl group.
(R,E)-4-(Thiophen-2-yl)-2-(trifluoromethyl)but-3-en-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Furan Ring: The furan ring provides aromatic stability and potential for various chemical modifications.
Eigenschaften
Molekularformel |
C9H9F3O2 |
---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
(E,2R)-4-(furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7(6-13)3-4-8-2-1-5-14-8/h1-5,7,13H,6H2/b4-3+/t7-/m1/s1 |
InChI-Schlüssel |
GNRCKNAXNPLABC-KGGZQZJCSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/[C@H](CO)C(F)(F)F |
Kanonische SMILES |
C1=COC(=C1)C=CC(CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.